![molecular formula C18H21N5O2 B6459208 6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2548979-85-5](/img/structure/B6459208.png)
6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline” is a highly selective sigma-2 receptor ligand . Sigma-2 receptors have been identified as transmembrane proteins involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups . The compound has a nitrogen-based hetero-aromatic ring structure , which is a key feature of many promising drugs .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis . The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements .科学研究应用
Synthesis of Tetrahydroisoquinoline Derivatives
This compound has been used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The synthesis process involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This method of synthesis leads to the tetrahydroisoquinoline core .
HIV-1 Reverse Transcriptase Inhibitors
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as potent inhibitors of HIV-1 reverse transcriptase . These compounds have shown promising results against both drug-sensitive and drug-resistant strains of HIV-1 RT .
Neuropathic Pain Treatment
Sigma-2 receptor agonists, which include this compound, have been proposed as potential treatments for neuropathic pain . They have demonstrated the ability to relieve mechanical hyperalgesia in mouse models of chronic pain .
Synthesis of Spirotetrahydropyran Derivatives
This compound has been used in the synthesis of novel tetrahydroisoquinoline derivatives containing a spirotetrahydropyran fragment . These derivatives contain various pharmacophore groups in the 1 and 2 positions .
Anti-Inflammatory Applications
Tetrahydroisoquinoline (THIQ) scaffold containing natural products and synthetic derivatives, which include this compound, have been reported for their anti-inflammatory properties .
Anti-Viral Applications
THIQs have also been reported for their anti-viral properties . For instance, optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
Anti-Cancer Applications
THIQs have been reported for their anti-cancer properties . They have been used in the design and synthesis of novel biologically active derivatives of interest in drug development .
Parkinson’s Disease Treatment
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a derivative of this compound, has been isolated from Mucuna pruriens and used traditionally for the treatment of Parkinson’s disease . It behaves as a peripheral catechol-O-methyltransferase inhibitor .
作用机制
未来方向
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These results suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . Therefore, this compound is a suitable lead candidate for further evaluation .
属性
IUPAC Name |
6,7-dimethoxy-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-21-23(7-12)10-13-8-22(9-13)18-14-4-16(24-2)17(25-3)5-15(14)19-11-20-18/h4-7,11,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVDWKCFJHISHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。